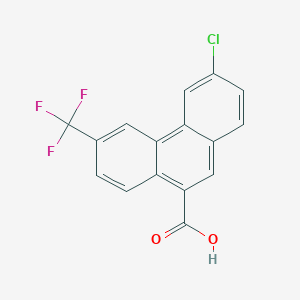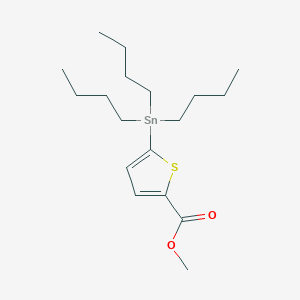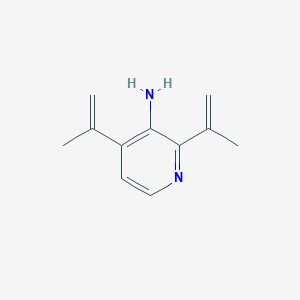
2,4-Di(prop-1-en-2-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(prop-1-en-2-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with two prop-1-en-2-yl groups at positions 2 and 4, and an amine group at position 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine typically involves the alkylation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation steps, while automated systems can control the reaction parameters to optimize the production scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl groups, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the pyridine ring or the double bonds in the prop-1-en-2-yl groups, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated amines, reduced pyridine derivatives.
Substitution: N-alkylated or N-acylated derivatives.
科学的研究の応用
2,4-Di(prop-1-en-2-yl)pyridin-3-amine has been explored for its potential in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
2,4-Di(prop-1-en-2-yl)pyridine: Lacks the amine group, making it less reactive in certain substitution reactions.
3-Aminopyridine: Lacks the prop-1-en-2-yl groups, resulting in different chemical and biological properties.
2,4-Dimethylpyridine: Substituted with methyl groups instead of prop-1-en-2-yl groups, leading to different steric and electronic effects.
Uniqueness: 2,4-Di(prop-1-en-2-yl)pyridin-3-amine is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both the amine group and the prop-1-en-2-yl groups allows for a wide range of chemical modifications and interactions with biological targets.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2,4-bis(prop-1-en-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H14N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-6H,1,3,12H2,2,4H3 |
InChIキー |
INYUZWHPPFKWPI-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=C(C(=NC=C1)C(=C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
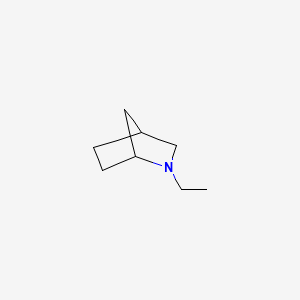
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)

![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)
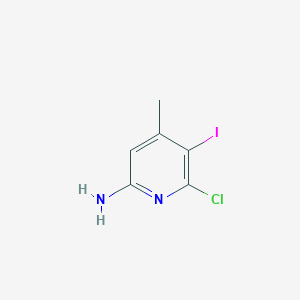
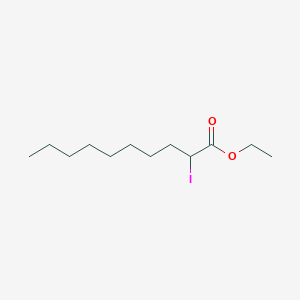
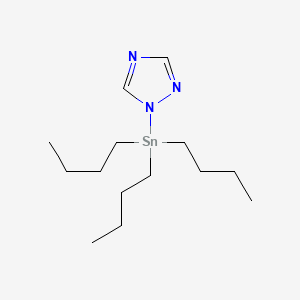
![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
